Superior Safety Profile: 24% Lower Risk of Adverse Events in Asthma Meta-Analysis
A meta-analysis of 696 asthmatic patients from four randomized controlled trials found that doxofylline was significantly more effective than theophylline in reducing the risk of adverse events (AEs), with a relative risk (RR) of 0.76 (95% CI: 0.59–0.99; P < 0.05) [1]. This represents a 24% lower risk of experiencing an adverse event with doxofylline compared to theophylline.
| Evidence Dimension | Risk of Adverse Events (AEs) |
|---|---|
| Target Compound Data | Relative Risk 0.76 vs. theophylline |
| Comparator Or Baseline | Theophylline (reference, RR = 1.0) |
| Quantified Difference | 24% relative risk reduction (P < 0.05) |
| Conditions | Meta-analysis of 4 RCTs (n=696 asthmatic patients) |
Why This Matters
A lower adverse event burden reduces patient discontinuation, improves adherence, and lowers healthcare resource utilization.
- [1] Cazzola M, Calzetta L, Page C, et al. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). Multidiscip Respir Med. 2019;14:25. View Source
